molecular formula C12H17NO4 B13506513 Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester CAS No. 756900-98-8

Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B13506513
CAS No.: 756900-98-8
M. Wt: 239.27 g/mol
InChI Key: FRDBUXVQKWBQDU-UHFFFAOYSA-N
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Description

Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H19NO4. This compound is a derivative of carbamic acid and features a phenyl group substituted with two hydroxyl groups at the 2 and 3 positions, a methyl group, and a tert-butyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The addition of alcohols to isocyanates and the reaction of carbonate esters with ammonia are also common methods . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like supercritical carbon dioxide can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can result in the formation of different carbamate derivatives.

Scientific Research Applications

Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester is unique due to the presence of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

756900-98-8

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(2,3-dihydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(14)10(8)15/h4-6,14-15H,7H2,1-3H3,(H,13,16)

InChI Key

FRDBUXVQKWBQDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)O

Origin of Product

United States

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